An In-depth Technical Guide to 2-Chloro-4-fluoro-5-iodobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-4-fluoro-5-iodobenzoic Acid: Properties, Synthesis, and Applications
Introduction
2-Chloro-4-fluoro-5-iodobenzoic acid is a polyhalogenated aromatic carboxylic acid of significant interest to researchers and synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring three different halogens (Cl, F, I) and a carboxylic acid group on a benzene ring—makes it a highly versatile and valuable building block. The distinct electronic properties and reactivity of each substituent allow for selective, stepwise functionalization, providing a powerful scaffold for the construction of complex molecular architectures.
Publicly available data for 2-Chloro-4-fluoro-5-iodobenzoic acid is limited, suggesting its status as a specialized or novel reagent. This guide, therefore, adopts a first-principles approach. It provides a comprehensive technical overview by analyzing its structural components, predicting its physicochemical properties, proposing a robust synthetic pathway based on established chemical transformations, and contextualizing its potential applications through a comparative analysis of its structural analogues. This document is intended to serve as a foundational resource for scientists engaged in drug discovery and advanced materials development, offering both theoretical insights and practical, actionable protocols.
Section 1: Molecular Profile and Physicochemical Predictions
The strategic placement of chloro, fluoro, and iodo groups on the benzoic acid framework imparts a unique combination of steric and electronic effects that dictate the molecule's overall chemical behavior.
Chemical Structure
The structure of 2-Chloro-4-fluoro-5-iodobenzoic acid is defined by a carboxylic acid group at position 1, a chlorine atom at position 2, a fluorine atom at position 4, and an iodine atom at position 5.
Caption: Structure of 2-Chloro-4-fluoro-5-iodobenzoic acid.
Predicted Physicochemical Properties
While experimental data is scarce, the physicochemical properties can be reliably predicted based on the contributions of the individual functional groups. These properties are critical for predicting solubility, designing reaction conditions, and understanding potential biological interactions.
| Property | Predicted Value / Information | Rationale and Causality |
| Molecular Formula | C₇H₃ClFIO₂ | Derived from the chemical structure. |
| Molecular Weight | 300.45 g/mol | Sum of the atomic weights of the constituent atoms. |
| Appearance | White to off-white or pale yellow solid | Typical for halogenated aromatic carboxylic acids.[1] |
| pKa | ~2.5 - 3.5 | The carboxylic acid is acidified by the strong electron-withdrawing inductive effects of the ortho-chloro and other halogen substituents. |
| LogP | ~2.8 - 3.5 | The presence of three halogen atoms significantly increases lipophilicity, despite the polar carboxylic acid group. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The polar carboxylic acid allows for some aqueous solubility (especially in basic conditions), while the halogenated aromatic ring dominates, favoring organic solvents.[1] |
Section 2: Synthesis and Reactivity Analysis
The synthesis of poly-substituted aromatic compounds requires a strategic, multi-step approach that leverages the directing effects of existing substituents. A plausible and efficient pathway to 2-Chloro-4-fluoro-5-iodobenzoic acid starts from the commercially available 2-Chloro-4-fluorobenzoic acid.
Proposed Synthetic Pathway
The most logical synthetic route involves three key transformations:
-
Electrophilic Nitration: Introduction of a nitro group, which acts as a precursor to the amine.
-
Reduction: Conversion of the nitro group to an amino group.
-
Sandmeyer Reaction: Diazotization of the amino group followed by substitution with iodide.
Caption: Proposed synthetic workflow for 2-Chloro-4-fluoro-5-iodobenzoic acid.
Experimental Protocols
The following protocols are based on well-established procedures for analogous transformations.[2][3][4][5]
Step 1: Nitration of 2-Chloro-4-fluorobenzoic acid
-
Causality: The carboxylic acid and chloro groups are deactivating, while the fluoro group is activating for electrophilic aromatic substitution. The combined directing effects favor the introduction of the nitro group at the C5 position, which is ortho to the fluorine and meta to the chlorine and carboxyl groups. A strong nitrating agent like a nitric acid/sulfuric acid mixture is required to overcome the deactivating effects.[2][6]
-
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 to -5 °C), slowly add 2-Chloro-4-fluorobenzoic acid (1.0 eq.) to concentrated sulfuric acid (3-4 vols).
-
Stir until all solid has dissolved.
-
Add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1 vol) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.
-
Monitor reaction completion using TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice, causing the product, 2-Chloro-4-fluoro-5-nitrobenzoic acid, to precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Step 2: Reduction of 2-Chloro-4-fluoro-5-nitrobenzoic acid
-
Causality: The nitro group can be selectively reduced to an amine without affecting the other functional groups under standard conditions. Metal-acid systems (like Fe/HCl or SnCl₂/HCl) or catalytic hydrogenation are highly effective. The choice of iron in acidic medium is often preferred for its cost-effectiveness and efficiency.[7]
-
Protocol:
-
To a round-bottom flask, add the 2-Chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq.), ethanol, and water.
-
Add iron powder (3-5 eq.) and a catalytic amount of ammonium chloride or hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Adjust the pH of the remaining aqueous solution to precipitate the product, 5-Amino-2-chloro-4-fluorobenzoic acid.
-
Filter, wash with water, and dry.
-
Step 3: Sandmeyer Reaction to yield 2-Chloro-4-fluoro-5-iodobenzoic acid
-
Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a halide via a diazonium salt intermediate.[8] The amine is first treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group to install the iodine.[3]
-
Protocol:
-
Suspend 5-Amino-2-chloro-4-fluorobenzoic acid (1.0 eq.) in a mixture of water and concentrated hydrochloric acid, and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after addition is complete.
-
In a separate flask, dissolve potassium iodide (1.5 eq.) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and, if necessary, add a small amount of sodium bisulfite to quench any excess iodine.
-
The crude product will precipitate. Filter the solid, wash with cold water, and then purify by recrystallization (e.g., from an ethanol/water mixture or toluene) to yield 2-Chloro-4-fluoro-5-iodobenzoic acid.[4]
-
Reactivity Profile
The molecule's utility stems from the differential reactivity of its halogen substituents, making it an ideal substrate for sequential cross-coupling reactions.
-
C-I Bond: The carbon-iodine bond is the weakest and most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.[9] This allows for the selective introduction of aryl, vinyl, alkynyl, or amino groups at the C5 position under mild conditions.
-
C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive. It typically requires more forcing conditions (higher temperatures, stronger bases, and specialized phosphine ligands) to participate in cross-coupling reactions. This difference enables chemists to first functionalize the C-I position and then, in a subsequent step, modify the C-Cl position.
-
C-F Bond: The carbon-fluorine bond is the strongest and generally unreactive in cross-coupling reactions, providing a stable substituent that can be used to modulate the electronic properties and metabolic stability of a final drug candidate.
-
-COOH Group: The carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction to an alcohol, further expanding the synthetic possibilities.
Caption: Reactivity hierarchy of functional groups in the target molecule.
Section 3: Comparative Analysis with Key Analogues
To better understand the properties of 2-Chloro-4-fluoro-5-iodobenzoic acid, it is useful to compare it with structurally similar, commercially available compounds.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Difference |
| 2-Chloro-4-fluoro-5-iodobenzoic acid | Not Available | 300.45 | Not Available | Target Molecule |
| 2-Chloro-5-iodobenzoic acid | 19094-56-5 | 282.46 | 157-161 | Lacks the C4-fluoro group. |
| 4-Chloro-2-fluoro-5-iodobenzoic acid[10] | 1440526-33-9 | 300.45 | Not Available | Isomer; positions of Cl and F are swapped. |
| 2-Chloro-4-iodobenzoic acid[11] | 145343-76-6 | 282.46 | Not Available | Lacks the C4-fluoro and C5-iodo, has C4-iodo instead. |
| 2-Chloro-4-fluorobenzoic acid[12] | 2252-51-9 | 174.55 | Not Available | Lacks the C5-iodo group (synthetic precursor). |
This comparison highlights how the addition and placement of halogen atoms can influence physical properties. The presence of the fluorine atom in the target molecule, compared to 2-Chloro-5-iodobenzoic acid, increases the molecular weight and is expected to influence its acidity and crystal packing.
Section 4: Applications in Medicinal Chemistry and Drug Development
Halogenated benzoic acids are privileged scaffolds in pharmaceutical sciences.[13] The introduction of halogens can significantly enhance a molecule's therapeutic properties by improving its binding affinity to target proteins (through halogen bonding), increasing its metabolic stability, and modulating its lipophilicity to optimize pharmacokinetic profiles.[14]
A prominent example of the utility of this chemical class is the use of 2-Chloro-5-iodobenzoic acid as a key intermediate in the synthesis of Empagliflozin , a widely used medication for the treatment of type 2 diabetes.[15]
The unique structure of 2-Chloro-4-fluoro-5-iodobenzoic acid makes it an exceptionally attractive building block for drug discovery for several reasons:
-
Vectorial Synthesis: It allows for a directional and controlled synthesis strategy. A medicinal chemist can introduce one fragment via a Suzuki coupling at the C-I position, a second fragment via a Buchwald-Hartwig amination at the C-Cl position, and a third via an amide coupling at the carboxylic acid, all in a stepwise manner.
-
Fine-Tuning Properties: The fluorine atom at the C4 position can serve as a metabolic blocking point and can form crucial hydrogen or halogen bonds with biological targets, potentially enhancing potency and selectivity.
-
Library Synthesis: Its differential reactivity makes it an ideal starting point for creating diverse libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.
Section 5: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-4-fluoro-5-iodobenzoic acid is not available, the safety profile can be inferred from its close analogues, such as 2-Chloro-5-iodobenzoic acid and 2-Chloro-4-iodobenzoic acid.[11][16][17] These compounds are classified as hazardous.
-
Hazard Statements: Toxic if swallowed (H301), Causes serious eye damage (H318), and may be very toxic to aquatic life (H400).[17] It is also likely to cause skin and respiratory irritation.
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[18][19]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[18]
-
Disclaimer: This information is provided for guidance only and is based on data from similar compounds. Always consult a specific, verified Safety Data Sheet before handling any chemical and perform a thorough risk assessment.
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